2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid
Description
2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid is a heterocyclic compound featuring a benzothiophene core substituted with a methoxy group at position 3 and an oxoacetic acid (-COCOOH) moiety at position 2. The benzothiophene ring, a sulfur-containing aromatic system, confers unique electronic properties, while the methoxy group enhances solubility and modulates reactivity through electron-donating effects. The oxoacetic acid group introduces acidity (pKa ~1–3) and reactivity, enabling participation in hydrogen bonding and nucleophilic reactions. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .
Properties
IUPAC Name |
2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-15-9-6-4-2-3-5-7(6)16-10(9)8(12)11(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRMZGOUNREZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-bromoanisole and thiourea.
Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiophene ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in pharmacological studies due to its structural characteristics that may influence biological activity. Research indicates that benzothiophene derivatives often exhibit anti-inflammatory and anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit specific enzymes associated with cancer progression and inflammation pathways .
Case Studies
- Anti-Cancer Activity : A study focusing on benzothiophene derivatives demonstrated their capability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms of action were attributed to the compound's ability to interact with cellular receptors and enzymes .
- Anti-Inflammatory Effects : Another research highlighted the potential of related compounds to reduce inflammation markers in vitro. These findings suggest that 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid could be explored further for therapeutic applications in inflammatory diseases .
Environmental Science
Biodegradation Studies
The environmental impact of chemical compounds is a growing concern. Preliminary studies suggest that thiophene derivatives can undergo biodegradation under specific conditions, making them suitable candidates for environmental remediation applications. The compound's structure allows it to be metabolized by certain microbial strains, which can be harnessed for bioremediation processes .
Toxicology Assessments
Assessments of the compound's toxicity have been conducted to evaluate its safety profile for both human health and ecological systems. Understanding the degradation products and their potential effects on aquatic life is crucial for determining the environmental sustainability of using this compound in various applications .
Material Science
Polymer Composites
In material science, 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid has potential applications as a monomer or additive in polymer composites. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials.
Case Studies
- Thermal Stability Enhancement : Research has indicated that incorporating thiophene derivatives into polymer matrices can significantly improve thermal stability, making them suitable for high-temperature applications .
- Mechanical Property Improvement : Studies have shown that composites containing benzothiophene derivatives exhibit enhanced tensile strength and flexibility compared to traditional polymer materials, suggesting their utility in advanced material applications .
Mechanism of Action
The mechanism of action of 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Benzothiophene Derivatives
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid (CAS 1457766-35-6) :
- Structural Differences : Replaces the benzothiophene with a methoxynaphthalene ring, increasing aromatic conjugation and steric bulk.
- Properties : Enhanced stability due to extended π-systems; reduced solubility compared to the benzothiophene analog.
- Applications : Explored in materials science for its planar structure and electronic properties .
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid :
Aryl-Substituted 2-Oxoacetic Acids
2-(4-Fluorophenyl)-2-oxoacetic Acid (CAS 2251-76-5) :
2-(Naphthalen-2-yl)-2-oxoacetic Acid :
Heterocyclic Variants
2-(5-Methyl-1H-indol-3-yl)-2-oxoacetic Acid :
2-(Furan-2-yl)-2-oxoacetic Acid :
Key Comparative Data
Research Findings and Insights
Synthetic Accessibility :
Reactivity :
Biological Activity :
Physicochemical Properties :
- Methoxy substitution improves aqueous solubility (logP ~1.5) compared to naphthalene-based analogs (logP ~2.8) .
Biological Activity
2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid, known by its CAS number 2567503-15-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid can be represented by the following SMILES notation: COc1c(sc2c1cccc2)C(=O)C(=O)O. The compound features a benzothiophene moiety linked to an oxoacetic acid structure, which is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiophene framework with the oxoacetic acid functionalities. While specific synthetic routes are not detailed in the search results, similar compounds have been synthesized using established methods in organic chemistry that often include steps such as electrophilic aromatic substitution and acylation reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated several compounds for their activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The most potent derivatives showed IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as tubulin inhibitors which can disrupt microtubule dynamics essential for cell division .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4d | A2780 | 4.47 |
| 5c | MCF-7 | 52.8 |
| 5g | A2780/RCIS | Not specified |
The mechanism of action for these compounds often involves binding to the colchicine site on tubulin, leading to inhibition of microtubule polymerization. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . Molecular docking studies have further elucidated the interactions between these compounds and tubulin, providing insights into their structural requirements for biological activity.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activities. Studies have shown that certain derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| 4a | E. coli | Significant |
| 4b | Pseudomonas aeruginosa | Significant |
| 4i | C. albicans | Significant |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Tubulin Inhibition : A study demonstrated that a compound structurally related to 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid was effective in inducing apoptosis in resistant cancer cell lines through tubulin inhibition .
- Antimicrobial Efficacy : Another study highlighted the use of oxadiazole derivatives bearing similar moieties that showed promising results against various bacterial strains, suggesting a broader application for compounds with this structural framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
